N-(4-bromophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFN3O3/c19-12-1-5-14(6-2-12)21-16(24)11-22-9-10-23(18(26)17(22)25)15-7-3-13(20)4-8-15/h1-10H,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPNJWGPRKPWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide (CAS Number: 904523-99-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 418.2 g/mol. The compound features a complex structure that includes a tetrahydropyrazine ring and multiple aromatic substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₃BrFN₃O₃ |
| Molecular Weight | 418.2 g/mol |
| CAS Number | 904523-99-5 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One method includes the condensation of appropriate brominated and fluorinated phenyl derivatives with a tetrahydropyrazine precursor. The synthetic route must ensure high yields and purity for effective biological testing.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Line Studies : The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated significant cytotoxic effects with IC50 values in the low micromolar range.
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. It has been shown to activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2.
Study 1: In Vitro Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against several cancer types. The findings indicated that it effectively reduced cell viability in a dose-dependent manner across multiple cell lines.
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the bromine and fluorine substituents could enhance or diminish biological activity. This suggests that further optimization of the chemical structure could lead to more potent derivatives.
Comparison with Similar Compounds
2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide
- Key Differences : Replaces the 4-fluorophenyl group with a 4-chlorophenylmethyl substituent and incorporates a 3-methoxyphenyl acetamide.
- Properties : Higher topological polar surface area (79 Ų) compared to the target compound, suggesting improved solubility. Hydrogen bond acceptor count (4) matches the target compound .
2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide
- Key Differences : Substitutes 4-fluorophenyl with 3-chloro-4-methoxyphenyl and uses a 2-fluorophenyl acetamide.
- Properties : Molecular weight (403.79 g/mol) is slightly lower than the target compound. The chloro-methoxy group may enhance metabolic stability .
Acetamide Derivatives with Varied Heterocyclic Cores
N-(4-Bromophenyl)-2-[4-(4-nitrophenyl)-2-oxothiazol-3-yl]acetamide (9h)
(E)-N-(4-Bromophenyl)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g)
- Core Structure : Triazole-linked indole-carbohydrazide.
- Lower nitrogen content (17.15%) compared to the target compound may reduce hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s bromo- and fluorophenyl groups likely increase XlogP (~2.4) compared to polar analogues like compound 12b (XlogP 3.8) .
Preparation Methods
Synthesis of N-(4-Bromophenyl)Acetamide
The acetylation of 4-bromobenzylamine represents a foundational step. As demonstrated in the synthesis of N-[(4-bromophenyl)methyl]acetamide, this reaction employs acetyl chloride in the presence of triethylamine as a base, dissolved in dichloromethane. Key parameters include:
-
Temperature : 0–30°C
-
Reaction Time : 2 hours
-
Yield : 100% (1.3 g scale)
The reaction mechanism involves nucleophilic acyl substitution, where triethylamine neutralizes HCl byproducts, driving the reaction to completion. Post-synthesis purification via aqueous workup and sodium sulfate drying ensures high purity, as confirmed by LCMS ([M+H]+ = 228) and 1H NMR (δ 2.00 ppm for acetyl CH3).
Preparation of 4-(4-Fluorophenyl)-2,3-Dioxo-1,2,3,4-Tetrahydropyrazine
The tetrahydropyrazine-dione ring system can be constructed via cyclocondensation strategies. A analogous methodology from a five-component reaction highlights the use of iodine catalysis to assemble tetrahydropyridine derivatives. Adapting this approach:
-
Reagents : Ethyl acetoacetate, 4-fluoroaniline, 4-fluorobenzaldehyde
-
Catalyst : Molecular iodine (10 mol%)
-
Solvent : Methanol
-
Conditions : 55°C for 12 hours
This method facilitates the formation of a six-membered ring through sequential imine formation, Michael addition, and cyclization. For the target pyrazine-dione, substituting ethyl acetoacetate with a diketone precursor (e.g., diethyl oxalate) could enable 2,3-diketone incorporation.
Integrated Synthetic Routes
Sequential Acetylation and Pyrazinone Coupling
Step 1 : Synthesize N-(4-bromophenyl)acetamide as described in Section 1.1.
Step 2 : Prepare 4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazine via cyclocondensation:
-
React 4-fluoroaniline with diethyl oxalate under acidic conditions to form 2,3-dioxopyrazine.
-
Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution using 4-fluorophenylmagnesium bromide.
Step 3 : Couple the acetamide and pyrazinone moieties through a nucleophilic acyl substitution: -
Activate the pyrazinone’s nitrogen with a base (e.g., NaH) in THF.
-
React with N-(4-bromophenyl)chloroacetamide at 0°C, followed by warming to room temperature.
Key Optimization :
One-Pot Multi-Component Assembly
Inspired by the iodine-catalyzed five-component synthesis, this route consolidates steps:
-
Combine 4-bromoaniline, ethyl acetoacetate, 4-fluorobenzaldehyde, and diethyl oxalate in methanol.
-
Add molecular iodine (10 mol%) and stir at 55°C for 12–24 hours.
-
Purify via column chromatography (ethyl acetate/hexane).
Advantages :
-
Reduced purification steps.
-
In situ generation of intermediates enhances atom economy.
Challenges :
-
Regiochemical control during cyclization.
-
Competing side reactions (e.g., over-oxidation).
Analytical Validation and Characterization
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal XRD (as performed in) can confirm:
-
Boat Conformation of the tetrahydropyrazine ring (puckering amplitude ~0.68 Å).
-
Intermolecular Interactions : C–H···O and N–H···F bonds stabilizing the lattice.
Comparative Evaluation of Methods
Industrial-Scale Considerations
Patent methodologies emphasize solvent recycling and waste minimization. For bromination steps:
Q & A
Q. How can researchers optimize the synthesis of N-(4-bromophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide?
Synthesis optimization involves multi-step reactions with precise control of temperature (e.g., 273–298 K), solvent selection (e.g., dichloromethane), and catalysts (e.g., carbodiimide derivatives). Key steps include coupling the bromophenylacetic acid precursor with fluorophenyl-aniline derivatives under anhydrous conditions, followed by purification via chromatography. Monitoring reaction progress with TLC/HPLC ensures intermediate purity .
Q. What characterization techniques are critical for confirming the compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, and single-crystal X-ray diffraction (as in ) resolves 3D conformation. Elemental analysis ensures purity ≥95% .
Q. Which in vitro assays are recommended for initial biological activity screening?
Standard assays include:
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Antimicrobial Activity : Disk diffusion or microdilution methods against bacterial/fungal strains.
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases. Validate results with triplicate replicates and positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
SAR studies require systematic derivatization of functional groups (e.g., substituting bromine with other halogens or modifying the pyrazine ring). Test derivatives using standardized biological assays and correlate activity with structural features. Computational tools like molecular docking (AutoDock Vina) predict binding modes to targets like EGFR or PARP .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay variability or impurity. Address this by:
- Reproducing experiments under identical conditions (solvent, cell line, incubation time).
- Validating compound purity via HPLC and quantifying degradation products.
- Using orthogonal assays (e.g., SPR for binding affinity alongside enzyme inhibition) .
Q. How can computational methods elucidate target interactions?
Molecular dynamics simulations (GROMACS) model ligand-protein interactions over time, while density functional theory (DFT) calculates electronic properties influencing reactivity. Pair these with mutagenesis studies to identify critical binding residues (e.g., fluorophenyl group interactions with hydrophobic pockets) .
Q. What approaches are used to study the compound’s metabolic stability and toxicity?
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS.
- Toxicity : Zebrafish embryo models assess developmental toxicity; comet assays detect DNA damage. Compare results with in silico ADMET predictions (e.g., SwissADME) .
Q. How can crystallography data improve mechanistic understanding?
Single-crystal X-ray structures (e.g., ) reveal dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and fluorophenyl groups), influencing conformational flexibility and target binding. Hydrogen-bonding networks (N–H⋯O) inform solubility and stability .
Methodological Considerations
Q. How should researchers address solubility challenges during formulation?
- Test co-solvents (DMSO/PEG-400) for in vitro assays.
- For in vivo studies, use nanoemulsions or cyclodextrin complexes. Measure solubility via shake-flask method with UV-Vis quantification .
Q. What analytical techniques quantify trace impurities in batch synthesis?
High-resolution LC-MS/MS identifies impurities at ppm levels. Combine with ¹H NMR (qNMR) for absolute quantification. Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) validate analytical robustness .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
